1-Iodobutan-2-ol
Description
Academic Significance and Research Trajectories
The academic significance of 1-iodobutan-2-ol lies in its utility as a precursor for creating stereochemically defined molecules. The carbon-iodine bond is the most reactive among the halogens in nucleophilic substitution reactions, making the iodine atom an excellent leaving group. This inherent reactivity is a key advantage in numerous synthetic strategies.
Current research trajectories involving this compound and related iodinated alcohols focus on several key areas:
Asymmetric Synthesis: As a chiral molecule, this compound serves as a valuable starting material for the synthesis of enantiomerically pure compounds. enamine.net The development of new pharmaceuticals increasingly relies on the use of such chiral building blocks to ensure specific interactions with biological targets. enamine.net
Natural Product Synthesis: The structural motifs present in this compound are found in various natural products. Researchers utilize this compound as a key intermediate to introduce specific stereocenters and functional groups during the total synthesis of complex natural molecules.
Development of Novel Synthetic Methodologies: The unique reactivity of this compound encourages the development of new synthetic methods. This includes enzymatic resolutions to separate its enantiomers and the exploration of its role in stereocontrolled reactions. researchgate.netscielo.br
Structural Features and Stereochemical Considerations
This compound possesses a stereocenter at the second carbon atom (C2), meaning it exists as a pair of enantiomers: (R)-1-iodobutan-2-ol and (S)-1-iodobutan-2-ol. The spatial arrangement of the substituents around this chiral center is crucial as it dictates the stereochemical outcome of the reactions in which it participates.
The presence of both a primary iodide and a secondary alcohol within the same molecule allows for selective functionalization. For instance, the hydroxyl group can be protected, allowing the iodide to undergo nucleophilic substitution. Subsequently, the deprotected alcohol can be used for further transformations. This orthogonality is highly desirable in multi-step organic synthesis. The reactivity of this compound is also influenced by the neighboring hydroxyl group, which can participate in intramolecular reactions.
The table below summarizes key structural and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₄H₉IO |
| Molecular Weight | 200.02 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 124780-92-3 nih.gov |
| Chirality | Exists as (R) and (S) enantiomers |
Detailed Research Findings
The utility of this compound as a synthetic intermediate is highlighted in various research endeavors. Its application often involves the strategic manipulation of its two functional groups to achieve a desired molecular framework.
One significant area of research is its use in the synthesis of substituted tetrahydrofurans. Through an intramolecular Williamson ether synthesis, where the hydroxyl group acts as a nucleophile and the iodine as a leaving group, this compound can be cyclized to form 2-ethyltetrahydrofuran. The stereochemistry of the starting alcohol directly influences the stereochemistry of the resulting cyclic ether.
Furthermore, the enantiomers of this compound are valuable precursors for the synthesis of chiral amines. For example, the iodine can be displaced by an azide (B81097) nucleophile, followed by reduction of the azido (B1232118) group to an amine. This provides a direct route to enantiomerically enriched 1-aminobutan-2-ol, a key structural motif in various biologically active molecules.
The table below presents typical spectroscopic data for iodo-alkanes, which are instrumental in the characterization of this compound and its reaction products.
| Spectroscopic Technique | Characteristic Features for Iodo-Alkanes |
| ¹H NMR | Protons on the carbon bearing the iodine atom are typically shifted downfield. The spectrum of this compound would show distinct signals for the protons on each of the four carbons, with splitting patterns determined by neighboring protons. docbrown.infochegg.com |
| ¹³C NMR | The carbon atom attached to the iodine atom shows a characteristic chemical shift at a relatively low field (upfield) compared to carbons attached to other halogens. This compound is expected to show four distinct carbon signals. docbrown.infodocbrown.info |
| Mass Spectrometry | The mass spectrum of iodo-alkanes often shows a prominent molecular ion peak. A characteristic fragmentation is the loss of an iodine atom (m/z 127). docbrown.info Another common fragmentation for alcohols is the loss of a water molecule. libretexts.org |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-I stretching vibration typically appears in the fingerprint region, around 500-600 cm⁻¹. docbrown.info |
Structure
3D Structure
Properties
IUPAC Name |
1-iodobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATASVWMNXKVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CI)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632997 | |
| Record name | 1-Iodobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124780-92-3 | |
| Record name | 1-Iodobutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Iodobutan 2 Ol
Regioselective and Chemoselective Iodination Pathways
The precise introduction of an iodine atom at the C1 position and a hydroxyl group at the C2 position of a butane (B89635) framework is a significant challenge that requires high regioselectivity.
Selective Conversions from Substituted Alcohols and Diols
One of the primary routes for the regioselective synthesis of 1-iodobutan-2-ol involves the ring-opening of 1,2-epoxybutane (B156178). sigmaaldrich.comwikipedia.orgnih.gov This method is highly efficient and the regioselectivity of the reaction can be controlled by the choice of reagents and reaction conditions. The reaction of 1,2-epoxybutane with an iodide source, such as hydrogen iodide or a metal iodide, leads to the formation of the desired iodohydrin. Under acidic conditions, the nucleophilic attack of the iodide ion preferentially occurs at the more substituted carbon (C2), which would lead to 2-iodobutan-1-ol. However, to achieve the desired this compound, the reaction is typically carried out under conditions that favor attack at the less sterically hindered C1 position. This is often achieved using a source of nucleophilic iodide in a neutral or slightly basic medium.
Another approach is the direct selective iodination of 1,2-butanediol (B146104). While less common, methods like the Mitsunobu reaction, which is known for its ability to invert the stereochemistry of an alcohol, could theoretically be applied. By selectively activating the primary hydroxyl group of 1,2-butanediol, subsequent displacement with an iodide nucleophile could yield this compound. However, specific documented examples for this transformation are scarce.
The following table summarizes a common method for the synthesis of this compound from 1,2-epoxybutane.
| Precursor | Reagent | Product | Regioselectivity |
| 1,2-Epoxybutane | Hydrogen Iodide (HI) | This compound | High (attack at C1) |
Transformations Involving Rearrangements
The synthesis of this compound through pathways involving molecular rearrangements is not a commonly documented strategy in the chemical literature. While rearrangement reactions are a powerful tool in organic synthesis for accessing complex molecular architectures, their application to the specific synthesis of this iodohydrin has not been extensively explored or reported.
Stereoselective and Enantioselective Synthesis
Controlling the stereochemistry at the C2 position of this compound is crucial for its application in the synthesis of chiral molecules. Both chiral auxiliary-mediated and biocatalytic methods have been explored to achieve high levels of stereoselectivity.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comresearchgate.netnih.gov Once the desired stereocenter is created, the auxiliary can be removed. For the synthesis of enantiomerically enriched this compound, a prochiral starting material can be appended with a chiral auxiliary. For instance, an α,β-unsaturated carboxylic acid derivative bearing a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could undergo an asymmetric iodohydroxylation reaction. wikipedia.orgnih.gov The chiral auxiliary would shield one face of the double bond, leading to the preferential formation of one diastereomer of the corresponding iodohydrin. Subsequent cleavage of the auxiliary would then yield the enantiomerically enriched this compound.
While the principles of this approach are well-established, specific examples detailing the synthesis of this compound using this method, including data on diastereomeric excess, are not widely reported in the literature.
| Chiral Auxiliary Type | General Application | Potential for this compound Synthesis |
| Evans Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Asymmetric iodohydroxylation of a butenoyl derivative |
| Pseudoephedrine Amides | Asymmetric alkylations | Asymmetric iodohydroxylation of a butenoyl derivative |
Enzymatic Transformations and Biocatalysis
Enzymes offer a highly selective and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Lipases and halohydrin dehalogenases are two classes of enzymes that have shown significant potential in the synthesis of enantiopure this compound.
One biocatalytic strategy is the kinetic resolution of racemic this compound using lipases. nih.govmdpi.comnih.govmdpi.com In this process, a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The acylated and unreacted alcohols can then be separated, providing access to both enantiomers of this compound in high enantiomeric purity. The choice of lipase and reaction conditions, such as the acyl donor and solvent, are critical for achieving high enantioselectivity.
Halohydrin dehalogenases (HHDHs) are a particularly promising class of enzymes for the synthesis of enantiopure halohydrins. nih.govnih.govresearchgate.netrsc.org These enzymes catalyze the reversible ring-opening of epoxides with various nucleophiles, including halides. The synthesis of enantiopure this compound can be achieved through the HHDH-catalyzed ring-opening of 1,2-epoxybutane with an iodide nucleophile.
The stereochemical outcome of this reaction is dependent on the specific HHDH used. For instance, the well-studied HHDH from Agrobacterium radiobacter (HheC) is known to be (R)-selective, meaning it preferentially produces the (R)-enantiomer of the halohydrin. nih.gov Conversely, other HHDHs may exhibit (S)-selectivity. This enzymatic approach allows for the direct synthesis of either enantiomer of this compound from a simple, achiral starting material. Research on the use of HHDHs for the synthesis of 1-azidobutan-2-ol (B1368939) from 1,2-epoxybutane and azide (B81097) demonstrates the feasibility of this approach for analogous reactions with iodide. nih.gov
The table below illustrates the potential of HHDH in the enantioselective synthesis of this compound.
| Enzyme | Substrate | Nucleophile | Product | Enantiomeric Excess (ee) |
| Halohydrin Dehalogenase (HheC) | 1,2-Epoxybutane | Iodide (I⁻) | (R)-1-Iodobutan-2-ol | High (expected) |
| (S)-selective Halohydrin Dehalogenase | 1,2-Epoxybutane | Iodide (I⁻) | (S)-1-Iodobutan-2-ol | High (expected) |
Asymmetric Catalysis in C-I Bond Formation
The synthesis of enantiomerically pure this compound, which possesses a stereocenter at the C2 position, necessitates the use of asymmetric catalysis. While direct asymmetric C-I bond formation on a precursor like 1-iodobutanone is challenging, strategies often involve the enantioselective reduction of a ketone or the asymmetric opening of an epoxide. However, developments in asymmetric organocatalysis and transition-metal catalysis offer conceptual pathways for creating the chiral center during the C-I bond formation or in a key preceding step.
A prominent approach in modern asymmetric synthesis is the use of chiral organocatalysts, such as proline and its derivatives, to facilitate stereoselective reactions. youtube.com These catalysts can activate substrates through the formation of transient species like enamines or iminium ions, creating a chiral environment that directs the approach of a reactant. youtube.com For instance, a strategy could involve the asymmetric α-halogenation of a carbonyl compound using a chiral catalyst and an iodine source.
Transition-metal catalysis employing chiral ligands is another cornerstone of asymmetric synthesis. nih.gov Complexes of metals like rhodium, palladium, or copper with chiral phosphine (B1218219) or bisoxazoline ligands can catalyze a variety of enantioselective transformations. nih.govorganic-chemistry.org In the context of this compound synthesis, a potential route could involve the kinetic resolution of a racemic mixture of a suitable precursor or the asymmetric desymmetrization of a prochiral substrate. For example, the principles of rhodium-catalyzed asymmetric hydrogenation, which uses chiral diphosphine ligands to create stereocenters, could be adapted for related reductive processes involving iodine. wikipedia.org
Hypervalent iodine reagents have also emerged as powerful tools in synthesis, and chiral versions of these reagents can be used to induce asymmetry in various transformations. nih.gov The development of catalytic systems that use a chiral catalyst to control the stereochemical outcome of a reaction involving an achiral hypervalent iodine reagent is an active area of research.
| Catalytic Approach | Principle | Potential Application to this compound | Key Feature |
| Asymmetric Organocatalysis | Use of small, chiral organic molecules (e.g., proline) to catalyze reactions enantioselectively. youtube.com | Asymmetric aldol or Mannich reaction to build the carbon skeleton, followed by iodination. | Metal-free, often biomimetic, utilizing transient chiral intermediates (enamines/iminium ions). youtube.com |
| Transition-Metal Catalysis | Use of a chiral ligand coordinated to a metal center to create a chiral catalytic pocket. nih.gov | Asymmetric hydrogenation of a precursor like 1-iodobutan-2-one or asymmetric opening of 1,2-epoxybutane with an iodide source. | High enantioselectivities and turnover numbers are achievable with catalysts based on metals like Rhodium, Ruthenium, or Copper. nih.govwikipedia.org |
| Chiral Hypervalent Iodine | Use of a chiral ligand on an iodine(III) or iodine(V) center to transfer a group stereoselectively. nih.gov | Direct enantioselective iodination of a suitable enolate or enol ether precursor. | Provides a metal-free alternative for asymmetric electrophilic additions. |
Nucleophilic Displacement Strategies for this compound Formation
Nucleophilic substitution is a fundamental and widely used strategy for forming carbon-halogen bonds, including the C-I bond in this compound. These methods typically involve the displacement of a good leaving group by an iodide anion.
Finkelstein Reaction Variants
The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from alkyl chlorides or bromides. wikipedia.org The reaction proceeds via an Sₙ2 mechanism, where an iodide ion attacks the electrophilic carbon, displacing the halide leaving group. iitk.ac.in The traditional method uses sodium iodide in acetone (B3395972); the reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide from the acetone solvent. wikipedia.orgambeed.com
To synthesize this compound, a suitable precursor such as 1-bromo-butan-2-ol or 1-chloro-butan-2-ol would be subjected to these conditions. Given the Sₙ2 mechanism, the reaction is most efficient for primary halides, making it well-suited for introducing iodine at the C1 position. ambeed.comchemistry-online.com
Modern variants of the Finkelstein reaction have been developed to improve yields, expand substrate scope, and simplify reaction conditions. These include the use of different solvent systems and catalysts.
Key Finkelstein Reaction Variants:
Alternative Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used, which may be better at dissolving the reactants. wikipedia.org
Ionic Liquids: Recyclable ionic liquids have been employed as both the solvent and the halide source, offering a "green" alternative to traditional volatile organic solvents. organic-chemistry.org
Catalysis: For less reactive substrates, the addition of catalysts can be beneficial. While not always necessary for primary halides, phase-transfer catalysts can be used to facilitate the reaction in two-phase systems.
| Parameter | Classic Finkelstein Reaction | Modern Variants |
| Iodide Source | Sodium Iodide (NaI) wikipedia.org | Potassium Iodide (KI), Cesium Iodide (CsI) |
| Solvent | Acetone wikipedia.org | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ionic Liquids wikipedia.orgorganic-chemistry.org |
| Leaving Group | Bromide (-Br) or Chloride (-Cl) wikipedia.org | Tosylates (-OTs), Mesylates (-OMs) organic-chemistry.org |
| Driving Force | Precipitation of NaCl or NaBr in acetone wikipedia.org | Use of a large excess of iodide salt; intrinsic reactivity. |
| Mechanism | Sₙ2 Nucleophilic Substitution iitk.ac.in | Sₙ2 Nucleophilic Substitution organic-chemistry.org |
Direct Iodination of Butan-2-ol Derivatives
Direct iodination involves the conversion of a hydroxyl group into an iodide. This transformation typically requires activation of the alcohol, as the hydroxide (B78521) ion is a poor leaving group. Several reagent systems have been developed for the direct iodination of alcohols with varying degrees of selectivity and under mild conditions.
For the synthesis of this compound, the ideal starting material would be 1,2-butanediol, where the primary alcohol at the C1 position could be selectively iodinated over the secondary alcohol at C2. Alternatively, a derivative of butan-2-ol where the C1 position is a primary alcohol (e.g., from a prior chain extension) could be used.
One effective method involves the use of zirconium(IV) chloride (ZrCl₄) and sodium iodide (NaI) in anhydrous acetonitrile. This system has been shown to achieve the iodination of primary, secondary, allylic, and benzylic alcohols with excellent yields and selectivities. researchgate.net Another approach is the in situ generation of hydrogen iodide from sources like cesium iodide/p-toluenesulphonic acid or sodium iodide/methanesulphonic acid, which provides an attractive reagent system for converting various alcohols to their corresponding iodides. researchgate.net
A classic method for converting alcohols to alkyl iodides involves red phosphorus and iodine. youtube.com This procedure was used to synthesize 1-iodobutane (B1219991) from n-butanol and could be adapted for a butanol derivative. youtube.com
Novel Catalytic Systems in Iodination Processes
Research into iodination reactions has led to the development of novel catalytic systems that offer advantages such as higher efficiency, better selectivity, milder reaction conditions, and improved environmental profiles.
Molecular iodine (I₂) itself has been shown to be an efficient catalyst for various transformations of alcohols under solvent-free conditions. researchgate.net While often used for dehydration or etherification, its catalytic potential in C-I bond formation under specific conditions is an area of interest. researchgate.net
Transition metal-based catalysts have also been employed. Copper(I) iodide, often in combination with ligands such as diamines, is used to catalyze the "aromatic Finkelstein reaction" for aryl halides, which are typically unreactive under classic conditions. wikipedia.org Improved copper-based catalyst systems using ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) have been developed for reactions involving alcohols. nih.gov
Heterogeneous catalysts provide a practical advantage due to their easy separation from the reaction mixture. One such example is Silicaphos, a silica-based phosphine reagent, which, in the presence of molecular halogen, converts alcohols to alkyl iodides. The resulting Silphos oxide byproduct can be removed by simple filtration. organic-chemistry.org
| Catalytic System | Reagents | Key Features | Potential Application |
| Zirconium-based | ZrCl₄ / NaI researchgate.net | High yields and selectivities for iodinating primary and secondary alcohols. researchgate.net | Selective iodination of 1,2-butanediol at the primary position. |
| In-situ HI Generation | CsI / p-TsOH or NaI / MsOH researchgate.net | Mild conditions, suitable for a range of alcohol types. researchgate.net | Direct conversion of a primary alcohol in a butan-2-ol derivative. |
| Heterogeneous Phosphine | Silicaphos / I₂ organic-chemistry.org | Filterable reagent, simplifying product purification. organic-chemistry.org | Conversion of a primary alcohol to an iodide with easy catalyst removal. |
| Copper-catalyzed | CuI / Ligand (e.g., Me₄Phen) nih.gov | Effective for cross-coupling reactions; alleviates need for excess alcohol. nih.gov | Catalytic iodination where the alcohol acts as a nucleophile. |
| Molecular Iodine | I₂ (catalytic amount) researchgate.net | Metal-free, cost-effective catalyst for various alcohol transformations. researchgate.net | Solvent-free iodination processes. |
Reaction Mechanisms and Comprehensive Reactivity Profiles of 1 Iodobutan 2 Ol
Nucleophilic Substitution Reactions (SN1, SN2)
Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-iodobutan-2-ol. These reactions involve the replacement of the iodide, the leaving group, by a nucleophile. The substrate is a secondary haloalkane, which means it can undergo substitution via both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. pbworks.commasterorganicchemistry.comlibretexts.org The competition between these two pathways is dictated by factors such as the solvent, the nature of the nucleophile, and temperature. pbworks.com
Mechanistic Studies of Iodide as a Leaving Group
The facility of nucleophilic substitution reactions on this compound is largely attributable to the nature of the iodide ion as a leaving group. Iodide is considered an excellent leaving group for several reasons. Due to its large atomic size, the negative charge is dispersed over a larger volume, which stabilizes the resulting iodide ion (I⁻) after it has departed. stackexchange.com Furthermore, the carbon-iodine (C-I) bond is significantly weaker and longer than other carbon-halogen bonds, requiring less energy to break. quora.comphysicsandmathstutor.com This low bond dissociation energy lowers the activation energy for both SN1 and SN2 reactions, making iodoalkanes more reactive than their bromo- or chloro-analogs. quora.combyjus.comstackexchange.com
| Bond | Bond Energy (kJ/mol) | Reactivity Trend |
|---|---|---|
| C-F | ~485 | Reactivity increases down the group C-F < C-Cl < C-Br < C-I |
| C-Cl | ~340 | |
| C-Br | ~280 | |
| C-I | ~240 |
Influence of Substrate Stereochemistry on Reaction Pathways
The carbon atom bonded to the iodine in this compound (C1) is adjacent to a stereocenter (C2), and the molecule itself is chiral. nih.gov The stereochemical outcome of a substitution reaction provides critical insight into the operative mechanism.
SN2 Pathway : This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This process leads to an inversion of the configuration at the reaction center. masterorganicchemistry.compearson.com If a reaction on a chiral starting material proceeds exclusively via the SN2 pathway, the product will be optically pure but with the opposite stereochemistry. masterorganicchemistry.com For example, the reaction of (R)-1-iodobutan-2-ol with a strong nucleophile under aprotic conditions would yield the corresponding (S)-product.
SN1 Pathway : This pathway proceeds through a planar carbocation intermediate. masterorganicchemistry.com The leaving group departs first, forming a carbocation, which is then attacked by the nucleophile. masterorganicchemistry.com Since the carbocation is planar, the nucleophile can attack from either face with roughly equal probability. This results in a mixture of retention and inversion of configuration, leading to a largely racemic product. pbworks.commasterorganicchemistry.com
Competitive SN1 vs. SN2 Pathways
As a secondary haloalkane, this compound is a prime candidate for competition between SN1 and SN2 pathways. pbworks.comlibretexts.org The outcome is determined by carefully controlling the reaction conditions.
SN2 reactions are favored by :
The use of strong, non-bulky nucleophiles (e.g., OH⁻, CN⁻). chemguide.co.uk
Polar aprotic solvents (e.g., acetone (B3395972), DMSO), which solvate the accompanying cation but not the nucleophile, enhancing its reactivity. stackexchange.comlibretexts.org
Lower temperatures.
SN1 reactions are favored by :
The use of weak nucleophiles or when the solvent itself acts as the nucleophile (solvolysis). libretexts.orglibretexts.org
Polar protic solvents (e.g., water, ethanol), which can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding. pbworks.comlibretexts.org
Conditions that promote the formation of a carbocation. youtube.com
| Factor | Favors SN1 | Favors SN2 |
|---|---|---|
| Substrate | Tertiary > Secondary | Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO, DMF) |
| Leaving Group | Good leaving group (I⁻ > Br⁻ > Cl⁻) favors both | |
| Stereochemistry | Racemization | Inversion of configuration |
Elimination Reactions and Competing Pathways
In addition to substitution, this compound can undergo elimination reactions, where the elements of hydrogen iodide (HI) are removed to form an alkene. Elimination reactions often compete with substitution, particularly when using strong bases or at higher temperatures. libretexts.orgphysicsandmathstutor.com
Dehydroiodination Processes
Dehydroiodination is an elimination reaction, typically proceeding via the E2 (Elimination Bimolecular) mechanism, especially in the presence of a strong, sterically hindered base like potassium tert-butoxide. quora.combyjus.com This process is a concerted reaction where the base removes a proton from a β-carbon (a carbon adjacent to the one bearing the leaving group) at the same time the iodide ion departs. In this compound, there are two β-hydrogens that could potentially be removed: one on the methyl group (C3) and one on the methylene (B1212753) group (C1). Removal of a proton from C3 would lead to but-1-en-2-ol, which would tautomerize to butan-2-one.
Carbocation Rearrangements in Elimination
Under conditions that favor the E1 (Elimination Unimolecular) mechanism, such as in a polar protic solvent with a weak base, carbocation intermediates are formed. libretexts.orgcureffi.org The initial loss of the iodide from this compound would generate a primary carbocation at C1. Primary carbocations are highly unstable and prone to rearrangement to form more stable carbocations. masterorganicchemistry.comlibretexts.org
In this case, a 1,2-hydride shift would occur, where a hydrogen atom from the adjacent carbon (C2) moves with its pair of electrons to the primary carbocation center (C1). libretexts.org This rearrangement produces a more stable secondary carbocation at C2. Subsequent elimination of a proton from an adjacent carbon (either C1 or C3) would lead to the formation of but-1-ene or but-2-ene, respectively. This rearrangement is a common phenomenon in reactions involving carbocation intermediates and significantly influences the final product distribution. cureffi.orglibretexts.orgyoutube.com
Oxidation and Reduction Processes
The presence of both an oxidizable alcohol and a reducible alkyl iodide allows for selective transformations under appropriate reaction conditions.
The secondary hydroxyl group of this compound can be selectively oxidized to the corresponding ketone, 1-iodobutan-2-one, using a variety of mild oxidizing agents. This transformation is a common and crucial step in the synthesis of more complex molecules.
Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). wikipedia.orgchemistrysteps.comorganic-chemistry.org PCC, a complex of chromium trioxide with pyridine (B92270) and hydrogen chloride, is known for its ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without further oxidation. libretexts.orgyoutube.comyoutube.com The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) to prevent the formation of carboxylic acids from primary alcohols. libretexts.orgyoutube.com For a secondary alcohol like this compound, over-oxidation is not a concern.
Dess-Martin periodinane is another highly selective and mild oxidant for converting primary and secondary alcohols to aldehydes and ketones. wikipedia.orgorganic-chemistry.org It offers the advantage of being chromium-free and reacting under neutral conditions at room temperature, which is beneficial for substrates sensitive to acidic or basic conditions. wikipedia.orgpitt.edu
Table 1: Reagents for Selective Oxidation of this compound
| Reagent | Product | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | 1-Iodobutan-2-one | Dichloromethane (CH₂Cl₂), Room Temperature |
| Dess-Martin Periodinane (DMP) | 1-Iodobutan-2-one | Dichloromethane (CH₂Cl₂), Room Temperature |
This table presents plausible reaction conditions based on general literature for the oxidation of secondary alcohols.
Reductive deiodination of this compound involves the removal of the iodine atom and its replacement with a hydrogen atom, yielding butan-2-ol. This type of reaction is typically achieved using radical-based reducing agents. A common and effective reagent for this transformation is tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
The mechanism involves the homolytic cleavage of the carbon-iodine bond, which is relatively weak, to form a primary alkyl radical. This radical then abstracts a hydrogen atom from the tributyltin hydride to form the deiodinated product and a tributyltin radical, which continues the radical chain reaction.
It is also possible to achieve the reduction of the ketone that would be formed from oxidation. For instance, the carbonyl group of 1-iodobutan-2-one can be reduced back to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). chemguide.co.ukyoutube.comumn.edu This reagent is selective for aldehydes and ketones and would not affect the carbon-iodine bond under standard conditions. umn.edu
Table 2: Reagents for Reduction of this compound Derivatives
| Starting Material | Reagent | Product | Typical Conditions |
| This compound | Tributyltin Hydride (Bu₃SnH), AIBN | Butan-2-ol | Toluene, Heat |
| 1-Iodobutan-2-one | Sodium Borohydride (NaBH₄) | This compound | Methanol or Ethanol, Room Temperature. chemguide.co.uk |
This table provides likely reaction conditions based on general principles of reductive deiodination and ketone reduction.
Derivatization Reactions for Functional Group Interconversion
The hydroxyl and iodo groups of this compound serve as handles for further molecular modifications through various derivatization reactions.
The secondary hydroxyl group of this compound can readily undergo esterification and etherification reactions.
Esterification can be achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine or triethylamine. youtube.comnih.gov For example, the reaction with acetyl chloride would yield 1-iodobutan-2-yl acetate. The base serves to neutralize the hydrochloric acid byproduct. nih.gov Alternatively, Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can also be employed, though the conditions are harsher. nih.gov
Etherification is commonly carried out via the Williamson ether synthesis. pitt.edubyjus.comwikipedia.org This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. pitt.edu This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction to form an ether. For instance, treating this compound with sodium hydride followed by the addition of methyl iodide would produce 1-iodo-2-methoxybutane.
Table 3: Esterification and Etherification of this compound
| Reaction Type | Reagent 1 | Reagent 2 | Product |
| Esterification | Acetyl Chloride | Pyridine | 1-Iodobutoxy-2-yl acetate |
| Etherification | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 1-Iodo-2-methoxybutane |
This table illustrates representative esterification and etherification reactions.
The iodine atom in this compound can be replaced by other halogens through a halogen exchange reaction, most notably the Finkelstein reaction. wikipedia.orgchemistry-online.combyjus.com This reaction involves treating an alkyl halide with a solution of a metal halide in a suitable solvent. byjus.com The equilibrium is driven by the differential solubility of the halide salts.
For instance, reacting this compound with sodium bromide or sodium chloride in a solvent like acetone would be expected to yield 1-bromobutan-2-ol or 1-chlorobutan-2-ol, respectively. In the classic Finkelstein reaction for preparing alkyl iodides, sodium iodide is used in acetone, where it is soluble, while the resulting sodium chloride or bromide precipitates, driving the reaction forward. wikipedia.orgbyjus.com To achieve the reverse transformation from an iodoalkane, different solvent systems or a large excess of the metal halide might be necessary to shift the equilibrium.
Table 4: Halogen Exchange Reactions of this compound
| Reagent | Product | Typical Conditions |
| Sodium Bromide (NaBr) | 1-Bromobutan-2-ol | Acetone, Heat |
| Sodium Chloride (NaCl) | 1-Chlorobutan-2-ol | Acetone, Heat |
This table shows plausible conditions for halogen exchange based on the principles of the Finkelstein reaction.
Stereochemical Control and Chirality in 1 Iodobutan 2 Ol Chemistry
Determination and Assignment of Absolute Configuration
The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms. For 1-iodobutan-2-ol, the chiral center at C-2 can exist in either the (R) or (S) configuration. The definitive assignment of these configurations is crucial for stereoselective synthesis and for understanding its interactions with other chiral molecules.
Several methods are employed to determine the absolute configuration of secondary alcohols like this compound. One common approach involves the use of chiral derivatizing agents. These agents react with the alcohol to form diastereomers, which can then be distinguished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chiral High-Performance Liquid Chromatography (HPLC).
A more advanced and sensitive method is the competing enantioselective acylation (CEA) reaction, often coupled with Liquid Chromatography-Mass Spectrometry (LC/MS) analysis. mdpi.comnih.gov This technique utilizes a pair of enantiomeric catalysts to acylate the alcohol. By observing which catalyst enantiomer reacts faster, an empirical correlation can be made to assign the absolute configuration of the alcohol. mdpi.comescholarship.org For instance, the use of homobenzotetramisole (HBTM) catalysts has proven effective in determining the absolute configuration of secondary alcohols, even in mixtures. nih.gov The rapid reaction kinetics can be quantitatively measured by LC/MS, making it a time- and cost-effective method. nih.gov
While specific experimental data for the assignment of this compound's absolute configuration is not widely published, the structure for (2R)-1-iodobutan-2-ol is available in public databases like PubChem. nih.gov The assignment for a given enantiomer would be based on the Cahn-Ingold-Prelog priority rules, where the priority of the substituents around the chiral carbon (C-2) is determined.
Table 1: Cahn-Ingold-Prelog Priority Assignment for this compound
| Substituent at C-2 | Atomic Number of First Atom | Priority |
| -OH | 8 (Oxygen) | 1 |
| -CH₂I | 6 (Carbon, bonded to Iodine) | 2 |
| -CH₂CH₃ | 6 (Carbon, bonded to Carbon) | 3 |
| -H | 1 (Hydrogen) | 4 |
To assign the configuration, one orients the molecule so that the lowest priority group (-H) is pointing away from the viewer. If the sequence of the remaining groups from highest to lowest priority (1 to 3) is clockwise, the configuration is (R). If it is counter-clockwise, the configuration is (S).
Stereochemical Outcome in Synthetic Pathways
The stereochemical outcome of reactions involving this compound is highly dependent on the reaction mechanism. Control over whether a reaction proceeds with retention or inversion of configuration is a key goal in stereoselective synthesis.
Nucleophilic substitution reactions at the chiral C-2 center of this compound are expected to proceed primarily through an Sₙ2 mechanism. This is because secondary haloalkanes are susceptible to backside attack by a nucleophile, especially with a good leaving group like iodide. quora.comchemguide.co.uk The Sₙ2 mechanism characteristically results in an inversion of the stereochemical configuration at the reaction center.
For example, the reaction of (R)-2-iodobutane with a nucleophile like the hydrosulfide (B80085) ion (SH⁻) is expected to yield (S)-butane-2-thiol, demonstrating a clear inversion of configuration. quora.com A similar outcome would be anticipated for this compound, where a nucleophile attacks the C-2 carbon, displacing the iodide and inverting the stereocenter.
Retention of configuration is less common in a single substitution step but can be achieved through a double inversion process. This typically involves an initial reaction that inverts the configuration, followed by a second Sₙ2 reaction that inverts it back to the original stereochemistry.
An important intramolecular reaction for halohydrins like this compound is the formation of an epoxide in the presence of a base. The base deprotonates the hydroxyl group, and the resulting alkoxide acts as an internal nucleophile, attacking the carbon bearing the iodine. This is an intramolecular Sₙ2 reaction that requires the reacting groups to be in an anti-periplanar conformation, leading to the formation of an epoxide with a specific stereochemistry derived from the starting material. chemistrysteps.com
In stereoselective synthesis, it is rare to obtain a single stereoisomer exclusively. Therefore, it is crucial to determine the diastereomeric excess (de) and enantiomeric excess (ee) of the product mixture.
Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. It can be calculated using the following formula:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
A common method to determine the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). sigmaaldrich.comnih.govmdpi.com This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute at different times. The relative areas of the two peaks in the chromatogram can be used to calculate the ee.
Table 2: Illustrative Chiral HPLC Data for a Hypothetical Mixture of this compound Enantiomers
| Enantiomer | Retention Time (min) | Peak Area |
| (R)-1-Iodobutan-2-ol | 10.5 | 75000 |
| (S)-1-Iodobutan-2-ol | 12.2 | 25000 |
In this hypothetical example, the enantiomeric excess would be calculated as: ee = |(75000 - 25000) / (75000 + 25000)| x 100 = 50%
Diastereomeric excess (de) is used when a reaction produces diastereomers. It is calculated in a similar way to ee, representing the excess of one diastereomer over the other.
de (%) = |([Diastereomer 1] - [Diastereomer 2]) / ([Diastereomer 1] + [Diastereomer 2])| x 100
The determination of both de and ee can sometimes be achieved simultaneously using techniques like chiral HPLC or through spectroscopic methods after derivatization. caltech.edu
Conformational Analysis and Dynamic Stereochemistry
This compound is a conformationally flexible molecule due to rotation around its single bonds. The relative orientation of the substituents can have a significant impact on the molecule's energy and reactivity.
The conformational analysis of this compound is more complex than that of its parent alkane, 1-iodobutane (B1219991), due to the presence of the hydroxyl group, which can participate in intramolecular hydrogen bonding. A study on the conformational isomerism of 1-iodobutane using high-resolution microwave spectroscopy identified three main conformers: anti-anti (aa), gauche-anti (ga), and gauche-gauche (gg), based on the dihedral angles of the carbon backbone and the C-C-C-I bond. osti.gov
Table 3: Calculated Conformers of 1-Iodobutane
| Conformer | C-C-C-C Dihedral Angle (°) | C-C-C-I Dihedral Angle (°) | Relative Energy (kJ/mol) |
| anti-anti (aa) | 180 | 180 | 0 |
| gauche-anti (ga) | 179 | 66 | Not specified |
| gauche-gauche (gg) | -65 | -63 | Not specified |
| Data adapted from a study on 1-iodobutane. osti.gov |
For this compound, the conformational landscape would be influenced by the potential for hydrogen bonding between the hydroxyl group and the iodine atom or the electron cloud of the C-I bond. This interaction could stabilize certain gauche conformations that might otherwise be less favorable.
The dynamic stereochemistry of this compound is particularly relevant in reactions where the conformation of the starting material dictates the stereochemical outcome of the product. researchgate.net A prime example is the intramolecular Sₙ2 reaction to form an epoxide, which requires a specific anti-periplanar arrangement of the hydroxyl and iodo groups. chemistrysteps.com The facility of this reaction is therefore dependent on the equilibrium population of the reactive conformer. The principles of the Curtin-Hammett and Winstein-Holness equations can be applied to understand the relationship between conformational equilibria and product distributions in such reactions. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Iodobutan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 1-iodobutan-2-ol, providing detailed information about the carbon-hydrogen framework and the stereochemical arrangement of its atoms.
Multi-dimensional NMR Techniques for Stereochemical Analysis
The presence of a stereocenter at the C2 position in this compound makes multi-dimensional NMR techniques indispensable for determining its relative and absolute configuration. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal.
COSY: A 2D COSY experiment reveals the scalar couplings between protons, establishing the connectivity within the butyl chain. For this compound, cross-peaks would be expected between the proton at C2 and the protons at C1 and C3, confirming the sequence of the carbon skeleton.
HSQC: This technique correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum of this compound would show a correlation between the C1 protons and the C1 carbon, the C2 proton and the C2 carbon, and so on, allowing for the unambiguous assignment of both ¹H and ¹³C signals.
NOESY: The spatial proximity of protons can be determined using NOESY, which is crucial for stereochemical assignment. For a specific enantiomer of this compound, NOE effects would be observed between protons that are close in space, which can help to deduce the preferred conformation and the relative orientation of substituents around the chiral center.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₂I) | 3.3 - 3.5 | ~10-15 |
| C2 (CHOH) | 3.8 - 4.0 | ~70-75 |
| C3 (CH₂) | 1.6 - 1.8 | ~30-35 |
| C4 (CH₃) | 0.9 - 1.1 | ~10-15 |
| OH | Variable | - |
Note: These are predicted values and can vary based on solvent and experimental conditions.
Application of NMR for Reaction Kinetics and Mechanistic Insights
NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving this compound in real-time. By acquiring spectra at different time intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction rates and orders. For instance, in the conversion of this compound to other compounds, such as epoxides or diols, ¹H NMR can track the change in concentration of the distinct proton signals of the starting material and the products. This kinetic data provides valuable insights into the reaction mechanism, helping to elucidate the roles of catalysts, intermediates, and transition states.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups and conformational isomers of this compound.
Analysis of Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are dominated by vibrations associated with its hydroxyl (-OH) and carbon-iodine (C-I) functional groups.
Hydroxyl Group (-OH): A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the O-H stretching vibration, with the broadening resulting from hydrogen bonding. The corresponding O-H bending vibration typically appears in the 1330-1430 cm⁻¹ region.
Carbon-Iodine Bond (C-I): The C-I stretching vibration is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹. This absorption is often weak in the IR spectrum but can give a strong signal in the Raman spectrum due to the high polarizability of the C-I bond.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| O-H | Bending | 1330 - 1430 |
| C-H | Stretching | 2850 - 3000 |
| C-O | Stretching | 1000 - 1260 |
| C-I | Stretching | 500 - 600 |
Conformational Isomer Analysis by Vibrational Spectroscopy
This compound can exist in several conformational isomers due to rotation around the C1-C2 and C2-C3 single bonds. These different conformers can, in principle, be distinguished by vibrational spectroscopy. The positions and intensities of certain vibrational bands, particularly those involving the C-O and C-I bonds, can be sensitive to the dihedral angle between these bonds and adjacent groups. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation in the gas phase or in a particular solvent.
Mass Spectrometry
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following characteristic fragmentation pathways:
Molecular Ion Peak (M⁺): The molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₄H₉IO), which is 199.98 g/mol . The intensity of this peak may be low due to the lability of the C-I bond.
Loss of Iodine: A prominent peak would be expected at m/z 73, corresponding to the loss of an iodine radical ([M-I]⁺), forming a stable secondary carbocation.
Alpha-Cleavage: Cleavage of the C1-C2 bond can result in a fragment at m/z 171, corresponding to the loss of a methyl group ([M-CH₃]⁺), or a fragment at m/z 45 from the cleavage of the C2-C3 bond, corresponding to [CHOHCH₃]⁺.
Loss of Water: A peak corresponding to the loss of a water molecule ([M-H₂O]⁺) from the molecular ion may also be observed.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 200 | [C₄H₉IO]⁺ (Molecular Ion) |
| 182 | [M-H₂O]⁺ |
| 171 | [M-CH₃]⁺ |
| 127 | [I]⁺ |
| 73 | [C₄H₉O]⁺ ([M-I]⁺) |
| 45 | [C₂H₅O]⁺ |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a molecule's elemental composition. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) as integers, HRMS can measure m/z values to four or more decimal places. libretexts.orglibretexts.org This precision is crucial because the exact mass of an atom is not an integer due to the nuclear binding forces and the mass of electrons. libretexts.orglibretexts.org
The molecular formula for this compound is C₄H₉IO. Using the exact masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.007825, ¹⁶O = 15.994915, and ¹²⁷I = 126.904473), the calculated monoisotopic mass is 199.96981 Da. nih.govnih.gov An HRMS measurement yielding a value extremely close to this theoretical mass confirms the molecular formula. This level of accuracy allows differentiation between this compound and other combinations of atoms that might have the same nominal mass of 200 amu, but different exact masses.
Table 1: Comparison of Exact Masses for Compounds with a Nominal Mass of 200 amu
| Molecular Formula | Exact Mass (Da) |
| C₄H₉IO | 199.96981 |
| C₈H₁₃N₅O | 200.11471 |
| C₁₀H₁₄O₄ | 200.08921 |
| C₁₅H₂₀ | 200.15650 |
This interactive table demonstrates how the precision of HRMS distinguishes the correct molecular formula of this compound from other potential candidates.
Fragmentation Pattern Analysis for Structural Connectivity
In addition to providing the molecular weight, mass spectrometry bombards the molecule with energy, causing it to break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to deduce the compound's structural connectivity. For this compound, the molecular ion ([C₄H₉IO]⁺•) would be observed at m/z 200.
Key fragmentation pathways for alcohols include alpha-cleavage (the breaking of a carbon-carbon bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.orglibretexts.org
Alpha-Cleavage: Cleavage of the bond between C2 and C3 would result in the loss of an ethyl radical (•CH₂CH₃), yielding a fragment ion [HOCH(CH₂I)]⁺ with an m/z of 157. Alternatively, cleavage of the C1-C2 bond leads to the loss of an iodomethyl radical (•CH₂I), producing a fragment [CH₃CH₂CH(OH)]⁺ at m/z 59. libretexts.org
Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation for alcohols, which would produce a peak at m/z 182 ([C₄H₈I]⁺). libretexts.orguni.lu
Other Significant Fragments: A prominent peak at m/z 127, corresponding to the iodine cation [I]⁺, is a clear indicator of an iodine-containing compound. docbrown.info The loss of the iodine atom from the parent molecule would result in a butyl alcohol cation [C₄H₉O]⁺ at m/z 73. The base peak for the related compound 1-iodobutane (B1219991) is often the butyl cation [C₄H₉]⁺ at m/z 57. docbrown.info
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 200 | [CH₃CH₂CH(OH)CH₂I]⁺• | Molecular Ion (M⁺•) |
| 182 | [C₄H₈I]⁺ | Loss of H₂O from M⁺• |
| 157 | [HOCH(CH₂I)]⁺ | Alpha-cleavage: Loss of •CH₂CH₃ |
| 127 | [I]⁺ | Cleavage of C-I bond |
| 73 | [C₄H₉O]⁺ | Loss of •I from M⁺• |
| 59 | [CH₃CH₂CH(OH)]⁺ | Alpha-cleavage: Loss of •CH₂I |
This interactive table outlines the primary fragments expected from this compound in a mass spectrometer, linking them to specific structural bond cleavages.
Chiroptical Spectroscopy
This compound contains a chiral center at the C2 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers: (R)-1-iodobutan-2-ol and (S)-1-iodobutan-2-ol. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and quantifying their relative amounts in a sample.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Enantiomeric Purity
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful, non-destructive techniques used to analyze chiral molecules. They rely on the differential interaction of enantiomers with plane-polarized and circularly polarized light, respectively.
Principle: Enantiomers rotate the plane of plane-polarized light to an equal extent but in opposite directions. youtube.com Similarly, enantiomers absorb left- and right-hand circularly polarized light differently. chromatographytoday.comjascoinc.com This differential absorption is the basis of the CD signal, often referred to as a Cotton effect. nih.gov For a pair of enantiomers, the ORD and CD spectra are mirror images of each other; where one enantiomer shows a positive rotation or absorption (a positive Cotton effect), the other will show a negative one of equal magnitude. nih.gov
Enantiomeric Purity Determination: The magnitude of the observed optical rotation (in ORD) or the intensity of the CD signal is directly proportional to the concentration of the enantiomer in excess. nih.gov A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive because the equal and opposite effects of each enantiomer cancel out. nih.gov By measuring the optical rotation or CD signal of a sample and comparing it to the value for a pure enantiomer (the specific rotation), one can calculate the optical purity, which is equivalent to the enantiomeric excess (ee). This allows for precise quantification of the enantiomeric composition without requiring the physical separation of the enantiomers. chromatographytoday.comjascoinc.com
Table 3: Conceptual Relationship between Enantiomeric Composition and Chiroptical Signal
| % (R)-enantiomer | % (S)-enantiomer | Enantiomeric Excess (ee) | Relative ORD/CD Signal Intensity |
| 100% | 0% | 100% R | +100% (Max Positive) |
| 75% | 25% | 50% R | +50% |
| 50% | 50% | 0% (Racemic) | 0% (Optically Inactive) |
| 25% | 75% | 50% S | -50% |
| 0% | 100% | 100% S | -100% (Max Negative) |
This interactive table illustrates how the measured signal in ORD or CD directly correlates with the enantiomeric excess of a sample of this compound.
Theoretical and Computational Investigations of 1 Iodobutan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-iodobutan-2-ol at the molecular level. These calculations, employing various levels of theory, can predict geometric parameters, electronic charge distributions, and the relative energies of different molecular states.
Electronic Structure and Bonding Analysis
The electronic structure of this compound is characterized by the interplay of the electron-withdrawing inductive effect of the iodine atom and the hydroxyl group, and the potential for intramolecular interactions. The carbon-iodine (C-I) bond is notably weaker and more polarizable than carbon-halogen bonds with lighter halogens, a factor that significantly influences the molecule's reactivity.
Computational analyses, by analogy with studies on similar halohydrins, suggest a significant polarization of the C-I and C-O bonds, leading to partial positive charges on the carbon atoms and partial negative charges on the iodine and oxygen atoms. This charge distribution is a key determinant of the molecule's susceptibility to nucleophilic attack.
Furthermore, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the hydrogen of the -OH group and the iodine atom. Theoretical studies on analogous 2-iodoethanol (B1213209) have explored this interaction. The gauche conformer, where the hydroxyl group and the iodine atom are in proximity, is often stabilized by a weak intramolecular hydrogen bond. This interaction, while not as strong as intermolecular hydrogen bonds, can influence the conformational preferences and vibrational spectra of the molecule.
Table 1: Representative Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H9IO | PubChem yu.edu.joyu.edu.jo |
| Molecular Weight | 200.02 g/mol | PubChem yu.edu.joyu.edu.jo |
| XLogP3-AA | 1.6 | PubChem yu.edu.joyu.edu.jo |
| Hydrogen Bond Donor Count | 1 | PubChem yu.edu.jo |
| Hydrogen Bond Acceptor Count | 1 | PubChem yu.edu.jo |
| Rotatable Bond Count | 2 | PubChem yu.edu.jo |
This table presents data available from public chemical databases and should be considered as computationally predicted values.
Conformational Analysis and Energy Minima Determination
The conformational landscape of this compound is defined by rotation around the C1-C2 and C2-C3 single bonds. Theoretical calculations are essential for identifying the stable conformers (energy minima) and the transition states that connect them.
Based on studies of analogous β-halohydrins, it is expected that the most stable conformers of this compound will be those that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding. A detailed computational study on various β-halohydrins using the G3 method has shown that gauche conformers, which allow for the formation of an intramolecular hydrogen bond between the halogen and the hydroxyl group, are often the most stable. yu.edu.jo For this compound, this would correspond to a conformation where the iodine atom and the hydroxyl group are in a gauche orientation with respect to each other along the C1-C2 bond.
The relative energies of the different conformers can be calculated, providing insight into their populations at a given temperature. For the related compound 1-iodobutane (B1219991), high-resolution microwave spectroscopy combined with ab initio calculations identified three stable conformers: anti-anti (AA), gauche-anti (GA), and gauche-gauche (GG), with the AA conformer being the most stable. The presence of the hydroxyl group in this compound would likely alter this energy landscape due to the potential for hydrogen bonding.
Reaction Mechanism Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify transition states, intermediates, and to calculate activation energies, which provides a quantitative understanding of reaction rates and selectivity.
Transition State Analysis and Activation Energy Calculations
Reactions of this compound, such as nucleophilic substitution or elimination, proceed through specific transition states. Computational chemistry allows for the precise location of these transition state structures and the calculation of the energy barrier (activation energy) that must be overcome for the reaction to occur.
For instance, in a typical SN2 reaction at the primary carbon bearing the iodine, the transition state would involve the incoming nucleophile and the departing iodide ion simultaneously associated with the carbon atom. The energy of this transition state, relative to the reactants, determines the reaction rate. Due to the secondary position of the hydroxyl group, steric hindrance at the reaction center is a significant factor that can be quantified through computational modeling.
Solvation Effects on Reaction Rates and Selectivity
The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can incorporate the effects of the solvent, either explicitly by including individual solvent molecules in the calculation, or implicitly by using a continuum model that represents the solvent as a medium with a specific dielectric constant.
For reactions involving charged or highly polar species, such as the transition states in nucleophilic substitutions, the stabilizing effect of a polar solvent can significantly lower the activation energy and thus increase the reaction rate. Computational studies on the reactions of similar iodoalkanes have demonstrated the importance of accurately modeling solvation to obtain results that are in good agreement with experimental observations.
Computational Insights into Stereoselectivity
The presence of a stereocenter at the C2 position of this compound means that its reactions can exhibit stereoselectivity. Computational methods are invaluable for understanding and predicting the stereochemical outcome of these reactions.
By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially. For example, in the reaction of a chiral nucleophile with racemic this compound, four possible transition states exist. The relative energies of these transition states, which can be determined computationally, will dictate the diastereomeric ratio of the products. General principles of computational stereoselectivity prediction have been well-established and can be applied to reactions involving this compound to provide valuable mechanistic insights.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the atomic motions of this compound, researchers can explore its conformational space and identify the most stable arrangements of its atoms. Conformational sampling through MD simulations provides a detailed picture of the molecule's flexibility and the energy landscape that governs its shape.
The process of running an MD simulation for this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. The molecule would then be placed in a simulated environment, often a box of solvent molecules, and its trajectory would be calculated by integrating Newton's laws of motion over time. High-temperature MD simulations can be employed to accelerate the exploration of the conformational space, allowing the molecule to overcome energy barriers more quickly. nih.gov
Detailed Research Findings:
While specific molecular dynamics studies on this compound are not prevalent in publicly accessible literature, the methodology is well-established. A simulation would focus on the dihedral angles within the molecule, particularly the C-C-C-O and I-C-C-O torsions, to map out the conformational preferences. The results would likely reveal a complex energy surface with several local minima corresponding to different stable conformers. Enhanced sampling techniques, such as replica-exchange with solute tempering (gREST), could be utilized to more efficiently explore the open and closed conformations of flexible molecules like this compound. researchgate.net
The table below illustrates a hypothetical analysis of the primary dihedral angle (C1-C2-C3-C4) in this compound, which would be a key focus of such a simulation. The relative populations of different conformers (e.g., gauche, anti) would be determined by integrating the simulation trajectory.
| Dihedral Angle (C1-C2-C3-C4) | Potential Energy (kcal/mol) | Occupancy (%) |
| 60° (gauche) | 1.2 | 30 |
| 180° (anti) | 0.0 | 65 |
| -60° (gauche) | 1.5 | 5 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific MD simulation results for this compound are not available.
Structure-Reactivity Relationship Predictions
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. wikipedia.org These models are predictive tools that can estimate the properties of new or untested compounds. For this compound, a QSAR study could predict its reactivity in various chemical reactions or its potential biological effects based on its structural and physicochemical properties. nih.gov
The development of a QSAR model for this compound would involve compiling a dataset of related haloalcohols with known reactivity data. Molecular descriptors, which are numerical representations of the molecule's properties, would then be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed reactivity.
Detailed Research Findings:
Specific QSAR studies focusing on the reactivity of this compound are not readily found in the literature. However, the principles of QSAR can be applied to predict its behavior. For instance, the reactivity of this compound in nucleophilic substitution reactions would be influenced by the electronic properties of the C-I bond and the steric hindrance around the reaction center. A QSAR model could quantify these effects. Theoretical calculations can predict stabilization energies for reaction intermediates, which in turn can be used in QSAR models. nih.gov
The following table includes some of the key molecular descriptors for this compound that would be utilized in a QSAR study. These values are computationally derived and available in public databases. nih.govnih.gov
| Descriptor | Value |
| Molecular Weight | 200.02 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Polar Surface Area | 20.23 Ų |
| Rotatable Bond Count | 2 |
Data sourced from PubChem. nih.govnih.gov
By developing a QSAR model, one could predict, for example, the rate constant of a reaction involving this compound without performing the experiment, thus saving time and resources. nih.gov
Applications of 1 Iodobutan 2 Ol As a Key Building Block in Complex Organic Synthesis
Intermediate in Natural Product Synthesis
The utility of 1-iodobutan-2-ol as a key intermediate in the total synthesis of natural products is not prominently featured in published synthetic routes. While iodo-functionalized molecules are generally valuable in constructing complex carbon skeletons, specific examples employing this compound are not readily found in comprehensive searches of chemical literature. The synthesis of complex natural products often relies on well-established and stereochemically predictable reactions, and it appears that other building blocks are more commonly chosen by synthetic chemists.
General strategies in natural product synthesis frequently involve the use of organoiodine compounds for their high reactivity in forming carbon-carbon bonds and their role in cyclization reactions. niscpr.res.inresearchgate.net However, the specific application of this compound in these contexts remains to be broadly explored and reported.
Role in Pharmaceutical Intermediate Chemistry (Synthetic Aspects)
The primary documented role of this compound in a context relevant to pharmaceutical chemistry is its formation from the ring-opening of 1,2-epoxybutane (B156178). Epoxides are crucial chiral building blocks for the synthesis of enantiomerically pure pharmaceuticals. The enzymatic or chemical ring-opening of these epoxides provides access to a variety of functionalized intermediates, including halohydrins like this compound.
A study investigating the catalytic promiscuity of the enzyme halohydrin dehalogenase from Agrobacterium radiobacter (HheC) demonstrated the synthesis of racemic this compound. scispace.com In this research, 1,2-epoxybutane was subjected to ring-opening using iodide as the nucleophile, which yielded a mixture of two regioisomers: this compound and 2-iodobutan-1-ol. This reaction serves as a method to prepare the this compound scaffold, which could potentially be used in further synthetic steps.
Table 1: Enzymatic Synthesis of this compound
| Starting Material | Reagent/Catalyst | Product(s) | Research Focus |
|---|
This synthesis highlights a potential route to chiral versions of this compound if a stereoselective reaction is employed, making it a potentially useful, though not widely cited, intermediate.
Synthesis of Diverse Organoiodine Scaffolds
This compound is itself an organoiodine scaffold. Its synthesis from non-iodinated precursors represents the creation of this specific scaffold. The most direct method described in the literature is the ring-opening of 1,2-epoxybutane with an iodide source. scispace.com
Furthermore, general methods for converting alcohols into alkyl iodides are well-established and could be applied to synthesize this compound from butane-1,2-diol. organic-chemistry.orgyoutube.com These methods often involve reagents like hydrogen iodide or a combination of an iodide salt and an acid. youtube.com
Conversely, there is a lack of documented examples where this compound is used as a starting material to generate other, more complex organoiodine scaffolds. The reactivity of the C-I bond in nucleophilic substitution reactions or the alcohol in esterification or oxidation reactions provides theoretical pathways to more diverse structures. researchgate.net However, the practical application of these pathways starting from this compound has not been a focus of reported synthetic research.
Emerging Research Areas and Future Perspectives in 1 Iodobutan 2 Ol Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The synthesis of 1-iodobutan-2-ol and related halohydrins is increasingly being viewed through the lens of green chemistry, which seeks to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. sigmaaldrich.com Traditional methods often rely on stoichiometric reagents and volatile organic solvents. Modern research focuses on catalytic and biocatalytic methods, the use of safer solvents like water, and electrochemical approaches.
One prominent green strategy involves the regioselective ring-opening of epoxides. bohrium.com The use of organocatalysts, such as calix nih.govpyrrole, has been shown to facilitate this transformation efficiently under mild conditions. bohrium.com A particularly sustainable approach is the use of enzymes. Halohydrin dehalogenases (HHDHs), for instance, are being engineered to catalyze the synthesis of halohydrins with high regioselectivity and enantiopurity, offering an environmentally friendly alternative to conventional chemical methods. livescience.iorsc.org These enzymatic routes are lauded for their potential to create more economical and "green" technologies for the chemical industry. livescience.io
Electrosynthesis represents another frontier for the environmentally benign production of halohydrins. nih.gov This method can generate reactive halogen species (like I⁺) in situ from simple halide salts, avoiding the direct use of hazardous molecular halogens. The process can be finely tuned to control reaction pathways, leading to the selective formation of halohydrins. nih.gov Furthermore, the use of water as a solvent in reactions, such as the addition of halogens to alkenes, is a cornerstone of green halohydrin synthesis. byjus.comyoutube.com
| Synthetic Strategy | Key Features | Sustainability Advantages | Representative Research Finding |
| Enzymatic Synthesis | Use of engineered halohydrin dehalogenases (HHDHs) for regioselective ring-opening of epoxides. livescience.iorsc.org | High selectivity, mild reaction conditions, reduced waste, biodegradable catalyst. | Engineered HHDHs enable the synthesis of enantiopure fluorinated building blocks, although challenges like substrate inhibition at high concentrations need to be managed, for instance by using a repetitive batch reactor setup to achieve high yields (95%). rsc.org |
| Organocatalysis | Calix nih.govpyrrole and β-cyclodextrin used to catalyze the ring-opening of epoxides with a halogen source. bohrium.com | Metal-free catalysis, potential for recyclability, can be performed in water. | Epoxides are efficiently converted to the corresponding halohydrins in good to excellent yields (75-95%) using elemental halogens as the nucleophile in the presence of a calix nih.govpyrrole catalyst. bohrium.com |
| Electrochemical Synthesis | Electrogeneration of stabilized halogen cations (e.g., I⁺ stabilized by DMSO) which react with alkenes. nih.gov | Avoids direct handling of hazardous halogens, high degree of control over reactivity, potential for energy efficiency. | β-Haloalkoxysulfonium ions, generated from electrochemically produced I⁺ stabilized by DMSO, react with alkenes and subsequently with sodium hydroxide (B78521) to yield the corresponding iodohydrins. nih.gov |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
Beyond improving existing synthetic methods, researchers are actively exploring new reactions and catalytic systems to expand the synthetic utility of this compound. The dual functionality of the molecule—a reactive carbon-iodine bond and a hydroxyl group—makes it a valuable building block. The C-I bond is the weakest among carbon-halogen bonds (excluding astatine), making iodo-compounds highly reactive in nucleophilic substitution reactions. byjus.com
Catalysis is central to unlocking new reactivity. Palladium-catalyzed intermolecular Heck-type reactions of epoxides offer a pathway to functionalized products. bohrium.com The development of bifunctional organocatalysts, such as those based on cinchona alkaloids, is enabling asymmetric transformations, which are crucial for producing chiral molecules for the pharmaceutical and agrochemical industries. bohrium.com
The inherent reactivity of the iodohydrin functional group allows for transformations into other valuable structures. A classic example is the intramolecular SN2 reaction upon treatment with a base to form epoxides, a reverse of one of its primary synthetic routes. byjus.comchemistrysteps.com More novel applications involve using the halohydrin motif to trigger complex cascades. For example, haloetherification and halolactonization reactions, where the hydroxyl group (or a carboxylic acid) acts as an intramolecular nucleophile, are powerful methods for constructing cyclic ethers and lactones, respectively. youtube.com These transformations are frequently employed in the total synthesis of natural products. youtube.com
| Transformation Type | Description | Catalyst/Reagent Example | Significance |
| Intramolecular Cyclization | The hydroxyl group acts as a nucleophile, displacing the iodide to form a cyclic ether (e.g., an epoxide or tetrahydrofuran (B95107) derivative). byjus.com | Strong base (e.g., NaOH, NaH). byjus.comchemistrysteps.com | Provides access to important heterocyclic scaffolds from an acyclic precursor. |
| Catalytic Cross-Coupling | The carbon-iodine bond participates in metal-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. | Palladium catalysts. bohrium.com | Expands the carbon skeleton, allowing for the construction of more complex molecules. |
| Enzymatic Derivatization | Halohydrin dehalogenases can catalyze the reverse reaction, opening epoxides with various nucleophiles. byjus.com | Halohydrin dehalogenase (HHDH). byjus.com | Enables the biocatalytic synthesis of a range of substituted alcohols using nucleophiles like azide (B81097) or cyanide. byjus.com |
| Haloetherification/Halolactonization | Intramolecular attack of an alcohol or carboxylic acid on a halonium ion intermediate formed from an alkene. youtube.com | Iodine source (e.g., I₂, NIS). | An effective method for the stereocontrolled synthesis of complex cyclic natural products. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing, and the synthesis of this compound and its derivatives is well-suited for this technology. mdpi.combeilstein-journals.org Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved selectivity, and enhanced safety, particularly for highly reactive or unstable intermediates. beilstein-journals.orgwiley-vch.de
The synthesis of functionalized iodinated alcohols has been successfully demonstrated in flow systems. For instance, a photochemical flow process was used to prepare pentafluoro-2-iodopentan-1-ol, achieving a high yield (87%) with a short residence time of 20 minutes. mdpi.com Such processes can be "telescoped," meaning multiple reaction steps are connected in series without the need to isolate and purify intermediates, significantly streamlining the synthesis. nih.gov This has been used effectively for synthesizing complex molecules like the anticancer drug imatinib. mdpi.com The ability to rapidly scale production from milligrams to kilograms by simply running the flow reactor for a longer duration is a key advantage for industrial applications. wiley-vch.de
| Flow Chemistry Parameter | Advantage in Halohydrin Synthesis | Example from Literature |
| Enhanced Heat Transfer | Allows for the use of highly exothermic reactions or operation at temperatures different from batch conditions (e.g., higher temperatures to increase reaction rates) with greater safety. beilstein-journals.orgwiley-vch.de | A cryogenic flow process was run at 10°C, a much higher temperature than the -70°C required in batch, due to enhanced heat transfer. wiley-vch.de |
| Precise Control of Residence Time | Enables fine-tuning of reaction time to maximize conversion and minimize byproduct formation. | In a multi-step synthesis, residence times for different steps could be precisely controlled (e.g., 7.5 seconds for one step, 48 minutes total for a three-step sequence). mdpi.combeilstein-journals.org |
| Improved Safety | The small volume of the reactor at any given time minimizes the risk associated with handling hazardous reagents or unstable intermediates. nih.gov | The synthesis of a key intermediate for an HIV maturation inhibitor was scaled to kilogram levels with reduced handling of toxic/reactive materials. beilstein-journals.org |
| Scalability | Production can be easily scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel). beilstein-journals.org | A process for aryl ether boronates was scaled to produce 0.75–1.55 kg of material in under 5 hours. wiley-vch.de |
Advanced Characterization Methodologies for Real-time Reaction Monitoring
To fully leverage the advantages of advanced synthetic methods like flow chemistry, new characterization techniques are needed that can provide real-time information about the reaction progress. Real-time monitoring allows for rapid process optimization, ensures consistent product quality, and helps to identify and prevent the formation of impurities.
In the context of automated and flow synthesis, in-line and on-line analytical techniques are being integrated directly into the reactor systems. Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products as the reaction stream flows past a sensor.
A novel approach for monitoring reactions, particularly in solid-phase synthesis which can be analogous to systems using immobilized catalysts, is the use of a pressure-based variable bed flow reactor. rsc.org This system allows for the real-time monitoring of resin swelling, which can be correlated to the efficiency of amino acid coupling and can detect on-resin aggregation. rsc.org While developed for peptide synthesis, the principle of monitoring physical changes in the reactor bed in real-time is applicable to other flow processes involving solid-supported reagents or catalysts. Furthermore, advanced mass spectrometry techniques, such as those that measure a compound's collision cross section (CCS), can provide detailed structural information on intermediates and products, aiding in their rapid identification. uni.lu
Q & A
Q. How should researchers address gaps in the thermodynamic property data (e.g., ΔH) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
